
1-Ethenyl-7-methyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-7-methyl-2,3-dihydro-1H-indene is an organic compound with a unique structure that includes an indene core with an ethenyl group at the first position and a methyl group at the seventh position. This compound is part of the indene family, which is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-7-methyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 7-methylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in a hydrogen atmosphere at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation of indene derivatives, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-7-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of ethyl derivatives.
Substitution: Introduction of alkyl or acyl groups at the aromatic ring.
Applications De Recherche Scientifique
1-Ethenyl-7-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-7-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenyl group allows for potential interactions with nucleophiles, while the indene core provides stability and rigidity to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2,3-dihydro-1H-indene: Similar structure but lacks the ethenyl group.
2,3-Dihydro-1H-indene: Lacks both the ethenyl and methyl groups.
1-Ethenyl-2,3-dihydro-1H-indene: Similar but lacks the methyl group.
Uniqueness
1-Ethenyl-7-methyl-2,3-dihydro-1H-indene is unique due to the presence of both the ethenyl and methyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
89032-36-0 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-ethenyl-7-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H14/c1-3-10-7-8-11-6-4-5-9(2)12(10)11/h3-6,10H,1,7-8H2,2H3 |
Clé InChI |
BEWJFWITHLEMHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(CCC2=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)

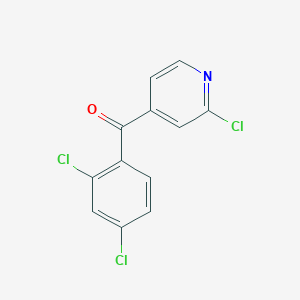
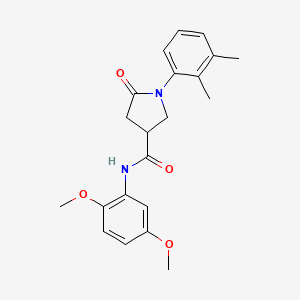
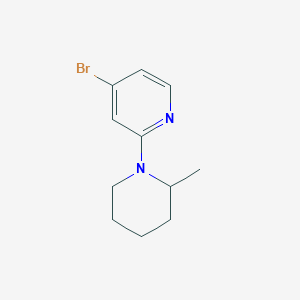

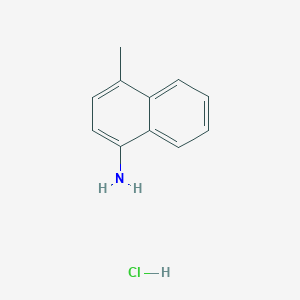

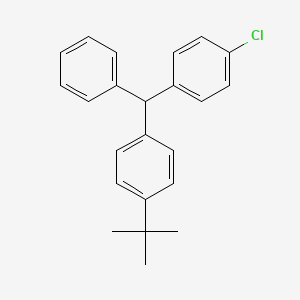
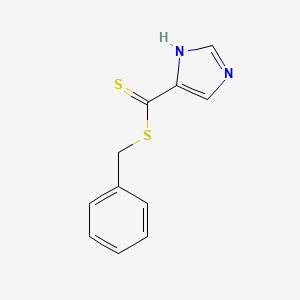
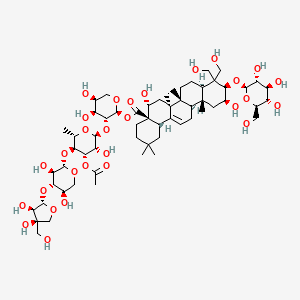
![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
